1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentan-1-ol
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Overview
Description
1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group attached to a 2-chloro-4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 2-chloro-4-methylaniline with cyclopentanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentanone.
Reduction: Formation of 1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclohexanol: Similar structure but with a cyclohexane ring.
1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentane: Lacks the hydroxyl group.
1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
1-(((2-Chloro-4-methylphenyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and an aminomethyl group attached to a cyclopentane ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H18ClNO |
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Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-[(2-chloro-4-methylanilino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18ClNO/c1-10-4-5-12(11(14)8-10)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
InChI Key |
HFTDEDJZHKSLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2(CCCC2)O)Cl |
Origin of Product |
United States |
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